1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-methyl-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTIMNZXXZGBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325058 | |
| Record name | 1-methyl-2-(phenoxymethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
202065-29-0 | |
| Record name | 1-methyl-2-(phenoxymethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with phenoxymethyl chloride . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium metabisulfite to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
While the search results do not provide specific applications and comprehensive data tables or case studies for "1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole," they do offer some related information that can be used to understand its potential applications and the broader context of benzimidazole derivatives:
About this compound
this compound is a chemical compound with the molecular formula and a molecular weight of 238.28 . Sigma-Aldrich provides this chemical to early discovery researchers as part of a collection of unique chemicals .
Potential Applications of Benzimidazole Derivatives
Benzimidazole derivatives have a wide range of bioactivities, including antiproliferative, antibacterial, antifungal, analgesic, and anti-inflammatory activities .
- Antimicrobial Applications: Research indicates that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have potential as antibacterial and antifungal agents . For example, one compound showed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus . Some compounds also demonstrated moderate activity against Candida albicans and Aspergillus niger .
- Anti-inflammatory and Analgesic Applications: N-substituted benzimidazole derivatives have demonstrated analgesic and anti-inflammatory activities in recent studies . Several compounds have shown a notable reduction in edema compared to standard drugs . Certain synthesized 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives also showed promising anti-inflammatory effects compared to standard indomethacin .
- Antiproliferative Activity: Certain benzimidazole derivatives exhibit antiproliferative activity . Compound 2g showed the best antiproliferative activity against the MDA-MB-231 cell line .
Mechanism of Action
The mechanism of action of 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the synthesis of essential biomolecules in microorganisms, leading to cell death . In anticancer research, it interferes with cell division and induces apoptosis in cancer cells by targeting key enzymes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent effects. Below is a detailed comparison of 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Bromophenylhydrazone derivatives (e.g., 6p) exhibit strong antifungal activity, likely due to enhanced electrophilicity . The phenoxymethyl group (electron-donating) may reduce such activity compared to halogenated analogs. Heterocyclic Substituents: Thiophene and furan derivatives (e.g., 3ba, 3bb) show moderate biofilm inhibition, suggesting that aromatic heterocycles enhance antibiofilm properties .
Synthetic Accessibility: The methylthio intermediate (3a) is pivotal for synthesizing derivatives via nucleophilic substitution. Replacing methylthio with phenoxymethyl would require phenoxide as a nucleophile under basic conditions (e.g., K2CO3 in DMF), analogous to piperazine substitutions .
Thermal Stability: Cyclohexyl-substituted benzimidazoles (3ay) exhibit high melting points (>200°C), attributed to hydrophobic interactions and crystallinity . Phenoxymethyl’s aromaticity may similarly enhance thermal stability compared to aliphatic groups.
Biological Activity
1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class, which is renowned for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core with a methyl group at position 1 and a phenoxymethyl substituent at position 2. The structural modifications contribute significantly to its biological activities.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds display minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
|---|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | Ampicillin | 16 |
| E. coli | 16 | Ciprofloxacin | 8 | |
| Candida albicans | 64 | Fluconazole | 32 |
These results suggest that the compound has comparable efficacy to standard antibiotics, indicating its potential as an antimicrobial agent .
Antiviral Activity
The antiviral potential of benzimidazole derivatives has also been explored. Specifically, studies indicate that these compounds can inhibit viral replication by targeting essential viral enzymes. For example, certain derivatives have shown effectiveness against viruses such as the dengue virus and canine distemper virus .
Anticancer Activity
The anticancer properties of this compound have been investigated in various studies. The compound has demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane disruption and caspase activation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 16.38 | Induction of apoptosis via mitochondrial pathways |
| A549 (Lung) | 29.39 | Cell cycle arrest and apoptosis |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various benzimidazole derivatives, including our compound of interest. The results indicated that modifications at the phenoxymethyl position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Mechanisms
Another study focused on the anticancer effects of benzimidazole derivatives, highlighting their ability to inhibit cell proliferation in cancer cell lines through apoptosis induction mechanisms. The study found that compounds with higher lipophilicity showed better penetration into cancer cells, correlating with increased cytotoxicity .
Q & A
Q. What are the standard synthetic routes for 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole?
The compound is typically synthesized via alkylation of 1-methyl-1H-benzimidazole with phenoxymethyl halides (e.g., chloromethyl phenyl ether) under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of the halide. Optimal conditions include using polar aprotic solvents (e.g., DMF) and bases like potassium carbonate to deprotonate the benzimidazole . Post-synthesis purification often employs column chromatography or recrystallization.
Q. How is the compound characterized to confirm its structure and purity?
Characterization involves:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments. For example, the phenoxymethyl group’s methylene protons appear as a singlet near δ 4.8–5.2 ppm .
- IR spectroscopy : Stretching bands for C-O (phenoxymethyl) at ~1250 cm⁻¹ and C=N (benzimidazole) at ~1600 cm⁻¹ .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z 281.1294 for C₁₆H₁₄N₂O) .
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related benzimidazoles exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. The phenoxymethyl group enhances membrane permeability, potentially improving bioavailability . Preliminary assays (e.g., MIC tests against S. aureus or MTT assays on cancer cell lines) are recommended to explore its specific bioactivity .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and biological target interactions of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to estimate reactivity. For example, a small HOMO-LUMO gap (<3 eV) suggests strong electron-transfer potential, relevant for enzyme inhibition .
- Molecular docking : Screens against targets like EGFR or topoisomerases. Docking scores (e.g., binding energy < −8 kcal/mol) indicate high affinity, while pose analysis identifies key interactions (e.g., hydrogen bonding with active-site residues) .
Q. What strategies optimize substituents on the phenoxymethyl group to enhance target selectivity?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate electronic effects and improve binding to hydrophobic enzyme pockets .
- Click chemistry : Attach triazole-linked moieties (e.g., via copper-catalyzed azide-alkyne cycloaddition) to diversify the phenoxymethyl group and explore synergistic effects .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and bioavailability .
Q. What analytical challenges arise in detecting byproducts during synthesis, and how are they addressed?
- HPLC-MS : Monitors reaction progress and identifies side products (e.g., di-alkylated derivatives). Gradient elution with C18 columns resolves closely related impurities .
- 2D NMR (e.g., HSQC) : Distinguishes regioisomers by correlating carbon-proton coupling in complex mixtures .
Methodological Guidance
Designing experiments to evaluate enzyme inhibition mechanisms:
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive vs. non-competitive inhibition .
- Circular dichroism (CD) : Monitor conformational changes in the enzyme upon compound binding .
Validating in silico ADMET predictions for preclinical development:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
